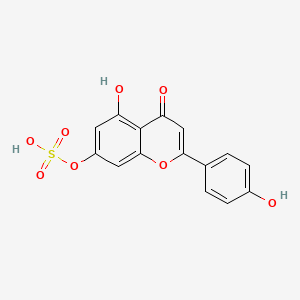

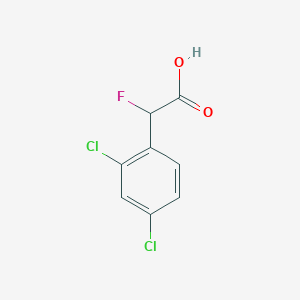

![molecular formula C32H60N4O17S2 B12296191 N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propan-2-ylpyrrolidine-2-carboxamide;sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B12296191.png)

N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propan-2-ylpyrrolidine-2-carboxamide;sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lincospectin is a veterinary medicinal product that combines two antibiotics: lincomycin and spectinomycin. Lincomycin is a lincosamide antibiotic, while spectinomycin is an aminocyclitol antibiotic. This combination is primarily used to treat infections in pigs and chickens caused by bacteria susceptible to these antibiotics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lincomycin is produced by the fermentation of the soil bacterium Streptomyces lincolnensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic . Spectinomycin is derived from Streptomyces spectabilis through a similar fermentation process .

Industrial Production Methods

In industrial settings, the production of Lincospectin involves large-scale fermentation of the respective Streptomyces species. The antibiotics are then extracted, purified, and combined in specific ratios to form the final product. The combination is typically formulated as a powder for oral solution or as an injectable solution .

Analyse Des Réactions Chimiques

Types of Reactions

Lincomycin and spectinomycin undergo various chemical reactions, including:

Oxidation: Lincomycin can be oxidized to form sulfoxides and sulfones.

Reduction: Spectinomycin can undergo reduction reactions to form deoxy derivatives.

Substitution: Both antibiotics can participate in substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Reducing agents like sodium borohydride are employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions

Major Products

Oxidation: Sulfoxides and sulfones from lincomycin.

Reduction: Deoxy derivatives from spectinomycin.

Substitution: Various substituted derivatives depending on the reagents used

Applications De Recherche Scientifique

Lincospectin has several scientific research applications:

Chemistry: Used as a model compound to study antibiotic interactions and resistance mechanisms.

Biology: Employed in microbiological studies to understand bacterial susceptibility and resistance.

Medicine: Investigated for its efficacy in treating bacterial infections in veterinary medicine.

Industry: Used in the agricultural industry to prevent and treat infections in livestock

Mécanisme D'action

Lincomycin and spectinomycin exert their effects by inhibiting bacterial protein synthesis. Lincomycin binds to the 50S subunit of bacterial ribosomes, inhibiting peptidyl transferase activity and thus preventing peptide bond formation. Spectinomycin binds to the 30S subunit, interfering with the translocation step of protein synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Clindamycin: A lincosamide antibiotic similar to lincomycin but with a broader spectrum of activity.

Gentamicin: An aminoglycoside antibiotic with a similar mechanism of action to spectinomycin but with a broader spectrum.

Erythromycin: A macrolide antibiotic that also binds to the 50S ribosomal subunit but has a different chemical structure

Uniqueness

Lincospectin’s uniqueness lies in its combination of two antibiotics with complementary mechanisms of action, providing a broader spectrum of activity and reducing the likelihood of resistance development compared to using either antibiotic alone .

Propriétés

Formule moléculaire |

C32H60N4O17S2 |

|---|---|

Poids moléculaire |

837.0 g/mol |

Nom IUPAC |

N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propan-2-ylpyrrolidine-2-carboxamide;sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one |

InChI |

InChI=1S/C18H34N2O6S.C14H24N2O7.H2O4S/c1-8(2)10-6-11(20(4)7-10)17(25)19-12(9(3)21)16-14(23)13(22)15(24)18(26-16)27-5;1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4/h8-16,18,21-24H,6-7H2,1-5H3,(H,19,25);5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4) |

Clé InChI |

ONXOKWFYBIQOFQ-UHFFFAOYSA-N |

SMILES canonique |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.CC(C)C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.OS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(2-Amino-thiazol-4-yl)-2,3-dihydro-indol-1-yl]-2-methyl-butan-1-one](/img/structure/B12296131.png)

![2,3,4,5-tetradeuterio-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12296139.png)

![[2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate](/img/structure/B12296159.png)

![[3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12296185.png)

![Methyl 16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate](/img/structure/B12296189.png)

![1H-1,2,4-Triazole-3,5-diamine, N3-[4-[4-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-](/img/structure/B12296208.png)